tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 1-((®-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the tert-butyl group and the methoxyphenyl group adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-((®-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-((®-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl 1-((®-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-((®-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-((®-1-phenylethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-((®-1-(4-hydroxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 1-((®-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C23H36N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
tert-butyl 4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C23H36N2O3/c1-17(18-8-10-19(27-5)11-9-18)24-20-7-6-12-23(20)13-15-25(16-14-23)21(26)28-22(2,3)4/h8-11,17,20,24H,6-7,12-16H2,1-5H3/t17-,20?/m1/s1 |
InChI Key |
AQFLHBDRSHDLDD-DIAVIDTQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC2CCCC23CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCCC23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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